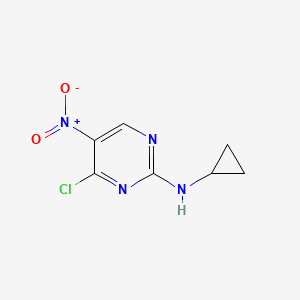![molecular formula C20H21N3O3S B2893028 N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 895804-04-3](/img/structure/B2893028.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide (referred to as 'Compound X' in It belongs to the class of sulfonamide compounds and has been studied for its ability to modulate various biological pathways.
Aplicaciones Científicas De Investigación
Pharmacological Potential in Cognitive Enhancement
Studies on compounds structurally related to N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide have shown promising pharmacological effects. For instance, compounds like SB-399885, characterized by their affinity for the 5-HT6 receptors, have demonstrated potent competitive antagonism and significant cognitive enhancing properties in both aged rat water maze and novel object recognition models. These findings suggest the potential of such sulfonamide derivatives in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia, highlighting their therapeutic utility (Hirst et al., 2006).
Antitumor Activity
The sulfonamide motif, a common feature in molecules like this compound, has been explored for its antitumor potential. Novel sulfonamide-Schiff's bases, along with their thiazolidinone and benzothiazinone derivatives, have been synthesized and evaluated for cytotoxic effects against various cancer cell lines. Some of these compounds have shown significant cytotoxicity, suggesting their potential as chemotherapeutic agents. This implies that sulfonamide derivatives could be promising candidates for the development of new anticancer drugs (Kamel et al., 2010).
Environmental Mobility and Persistence
The environmental behavior of sulfonamide compounds, including those similar to this compound, has been a subject of study, particularly in terms of their mobility and persistence in soil. Research on chlorsulfuron, a compound with structural similarities, has provided insights into the transport characteristics through both disturbed and undisturbed soil columns. Such studies are crucial for understanding the environmental impact and regulatory implications of sulfonamide-based herbicides, indicating the need for careful consideration in their agricultural application (Veeh et al., 1994).
Novel Synthesis Methods and Chemical Properties
Research into the synthesis and characterization of sulfonamide derivatives has led to the development of novel compounds with potential industrial and pharmaceutical applications. For example, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides showcases innovative approaches to chemical synthesis, providing valuable methodologies for the production of complex molecules. Such studies not only expand the chemical toolbox but also open new avenues for the application of sulfonamide derivatives in various fields (Kurosawa et al., 2003).
Propiedades
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-10-14(2)20(15(3)11-13)27(24,25)23-17-7-5-6-16(12-17)18-8-9-19(26-4)22-21-18/h5-12,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNASRHCBWZPLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)




![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892954.png)


![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)
![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2892966.png)
